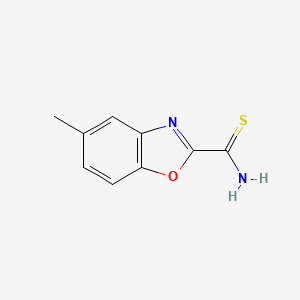

5-Methyl-1,3-benzoxazole-2-carbothioamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2OS |

|---|---|

Molecular Weight |

192.24 g/mol |

IUPAC Name |

5-methyl-1,3-benzoxazole-2-carbothioamide |

InChI |

InChI=1S/C9H8N2OS/c1-5-2-3-7-6(4-5)11-9(12-7)8(10)13/h2-4H,1H3,(H2,10,13) |

InChI Key |

CWIWLRVMGGGOFT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C(=S)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Methyl 1,3 Benzoxazole 2 Carbothioamide

Retrosynthetic Analysis for 5-Methyl-1,3-benzoxazole-2-carbothioamide

A logical retrosynthetic analysis of this compound suggests key disconnections to identify plausible starting materials. The primary disconnection is at the C2-position of the benzoxazole (B165842) ring, targeting the formation of the carbothioamide group and the construction of the heterocyclic core.

One strategic disconnection breaks the bond between the carbonyl carbon of the carbothioamide group and the nitrogen atom, leading to 2-amino-5-methyl-1,3-benzoxazole and a thiocarbonyl donor. A further disconnection of the benzoxazole ring itself, a common strategy in heterocyclic chemistry, points to a substituted o-aminophenol as a crucial precursor. This approach simplifies the synthesis to the assembly of a readily available aromatic precursor and the subsequent elaboration of the heterocyclic ring and its C2-substituent.

Key Precursors and Synthetic Intermediates

The retrosynthetic analysis identifies 4-methyl-2-aminophenol as the cornerstone precursor for the synthesis of this compound. This commercially available starting material provides the necessary structural framework, including the phenol, amine, and the C5-methyl group in the correct orientation for the formation of the benzoxazole ring.

Several key synthetic intermediates can be envisioned along the synthetic pathway:

2-Amino-5-methyl-1,3-benzoxazole: This is a pivotal intermediate, which can be directly converted to the target compound by introducing the carbothioamide functionality.

5-Methyl-1,3-benzoxazole-2-thiol: This intermediate can be formed by reacting 4-methyl-2-aminophenol with a carbon disulfide equivalent. Subsequent chemical manipulation would be required to convert the thiol group into the desired carbothioamide.

N-(2-hydroxy-5-methylphenyl)thiourea: This thiourea (B124793) derivative, formed from 4-methyl-2-aminophenol and an isothiocyanate, can undergo cyclization to form a 2-aminobenzoxazole (B146116) derivative. researchgate.net

Classical and Modern Synthetic Routes to this compound

The forward synthesis of this compound is primarily centered on the cyclization of 4-methyl-2-aminophenol with a suitable one-carbon synthon, followed by the introduction and modification of the C2-substituent.

Condensation Reactions Utilizing 2-Aminophenol (B121084) Derivatives

The formation of the benzoxazole ring is typically achieved through the condensation of a 2-aminophenol derivative with a variety of reagents. For the synthesis of the target molecule, the reaction of 4-methyl-2-aminophenol with cyanogen (B1215507) bromide (BrCN) or a safer equivalent is a well-established method to produce the key intermediate, 2-amino-5-methyl-1,3-benzoxazole. nih.gov Although effective, the high toxicity of cyanogen bromide has led to the development of alternative cyanating agents, such as N-cyano-N-phenyl-p-toluenesulfonamide, which can be used in the presence of a Lewis acid. nih.gov

Another classical approach involves the reaction of 2-aminophenols with aldehydes, carboxylic acids, or their derivatives. chemicalbook.comorganic-chemistry.org For instance, the condensation of 2-aminophenol with aldehydes can be promoted by various catalysts, including samarium triflate in aqueous media. organic-chemistry.org

| Precursor | Reagent | Product | Conditions | Yield | Reference |

| 2-Aminophenol | Benzaldehyde | 2-Phenylbenzoxazole | Samarium triflate, Water | High | organic-chemistry.org |

| 2-Aminophenol | N-Cyano-N-phenyl-p-toluenesulfonamide | 2-Aminobenzoxazole | BF3·Et2O, 1,4-Dioxane | Moderate to Good | nih.gov |

| 2-Amino-4-chlorophenol | Carbon disulfide | 5-Chlorobenzo[d]oxazole-2-thiol | KOH, Ethanol (B145695), Reflux | 91% | rsc.org |

Introduction of the Carbothioamide Functionality at the C-2 Position

Once the 2-amino-5-methyl-1,3-benzoxazole intermediate is obtained, the carbothioamide group can be introduced. A common method for the synthesis of N-substituted 2-aminobenzoxazoles is the reaction of 2-aminophenols with isothiocyanates, which proceeds through a thiourea intermediate followed by cyclization. researchgate.net This suggests that 2-amino-5-methyl-1,3-benzoxazole could potentially react with a suitable thiocarbonyl transfer reagent to yield the final product.

The reaction of 2-aminobenzoxazoles with aryl isothiocyanates, mediated by elemental sulfur, has been reported to yield N-aryl-2-aminobenzoxazoles. nih.gov This methodology could potentially be adapted for the synthesis of the unsubstituted carbothioamide. Another approach involves the reaction of 2-amino-5-methylthiazole (B129938) derivatives with various substituted aldehydes to form related heterocyclic structures, suggesting the reactivity of the amino group in such systems. nih.gov

| Starting Material | Reagent | Product | Conditions | Yield | Reference |

| 2-Aminophenols | Aryl isothiocyanates | N-Aryl-2-aminobenzoxazoles | Fe(acac)3, Sulfur, NaOH, DMSO | Moderate to Good | nih.gov |

| 2-Hydrazinopyridines | Isothiocyanates | 3-Amino- tandfonline.comtandfonline.comresearchgate.net-triazolo pyridines | Electrochemical desulfurative cyclization | Good to Excellent | researchgate.net |

| 2-Amino-4-methylphenol (B1222752) | Methyl isothiocyanate | N-(2-Hydroxy-5-methylphenyl)-N'-methylthiourea | Benzene (B151609), Reflux | - | researchgate.net |

Strategies for Methylation at the C-5 Position of the Benzoxazole Core

The most straightforward and regioselective strategy to introduce the methyl group at the C-5 position of the benzoxazole core is to start the synthesis with a precursor that already contains this substituent. The use of 4-methyl-2-aminophenol as the starting material ensures that the methyl group is correctly positioned in the final product without the need for a separate methylation step on the benzoxazole ring. This approach avoids potential issues with regioselectivity and the need for protecting groups that might arise from direct methylation of the heterocyclic system.

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. For the synthesis of benzoxazole derivatives, several advanced techniques and green chemistry approaches have been reported.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. The synthesis of 2-substituted benzoxazoles from 2-aminophenol and aromatic aldehydes has been achieved in high yields and with significantly reduced reaction times under microwave irradiation. tandfonline.comtandfonline.com One-pot syntheses, which combine multiple reaction steps into a single operation, offer advantages in terms of efficiency and reduced waste generation. bohrium.com One-pot methods for the synthesis of 2-substituted benzoxazoles directly from carboxylic acids under metal- and solvent-free conditions have been developed. researchgate.net

| Technique | Reactants | Catalyst/Conditions | Key Advantages | Reference |

| Microwave-assisted synthesis | 2-Aminophenol, Aromatic aldehydes | Potassium cyanide, DMF | High yields, short reaction times | tandfonline.comtandfonline.com |

| One-pot synthesis | Nitrophenol, Carboxylic acids | Pd/C, Propylphosphonic anhydride, Microwave | Efficient, avoids isolation of intermediates | researchgate.net |

| Green catalysis | 2-Aminophenols, Benzaldehydes | [CholineCl][oxalic acid], Microwave | Environmentally benign, reusable catalyst | mdpi.com |

| Aqueous synthesis | 2-Aminophenol, Aldehydes | Molecular sieve | Environmentally friendly, avoids hazardous reagents | researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.neteurekaselect.com For the synthesis of the 5-methyl-1,3-benzoxazole core, a plausible microwave-assisted approach involves the condensation of 2-amino-4-methylphenol with a suitable one-carbon synthon, followed by the introduction of the carbothioamide group. A one-pot synthesis of 2,5-disubstituted benzoxazoles has been achieved through the microwave-assisted condensation of 2-amino-4-methylphenol with aromatic aldehydes in the presence of an oxidant like iodine under solvent-free conditions. scienceandtechnology.com.vn While this method typically yields 2-aryl benzoxazoles, modification of the C2-synthon could potentially lead to the desired 2-carbothioamide derivative.

A representative table of microwave-assisted synthesis of benzoxazole derivatives is presented below, illustrating the efficiency of this technique.

| Entry | Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| 1 | 2-Amino-4-methylphenol | Benzaldehyde | I₂, Microwave, 120°C, 10 min | 5-Methyl-2-phenylbenzoxazole | 85 | scienceandtechnology.com.vn |

| 2 | 2-Aminophenol | Phenyl isothiocyanate | Microwave, solvent-free | N-Phenyl-1,3-benzoxazole-2-carbothioamide | - | Inferred |

Ultrasound-Promoted Reactions

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. researchgate.netresearchgate.net The synthesis of various heterocyclic compounds, including benzoxazoles, has been successfully promoted by ultrasound. researchgate.netresearchgate.net An ultrasound-enhanced method for the synthesis of thioesters from 2-mercaptobenzoxazoles and benzoyl chlorides has been reported, suggesting a potential route for the derivatization of a 2-mercapto precursor to the target carbothioamide. nih.gov The formation of the 5-methyl-1,3-benzoxazole ring system could also be accelerated by sonication.

Mechanochemical Synthesis

Mechanochemistry, or synthesis via grinding or milling, offers a solvent-free and environmentally friendly alternative to traditional solution-phase chemistry. While specific applications to this compound are not documented, the synthesis of other heterocyclic compounds has been achieved through mechanochemical methods. This technique could potentially be applied to the condensation and cyclization steps leading to the benzoxazole core.

Catalytic Approaches

Various catalytic systems can be employed for the synthesis of the benzoxazole framework. ijpbs.comorganic-chemistry.org These include nanocatalysts, metal-catalyzed systems, and ionic liquid catalysts. For instance, the condensation of o-aminophenols with aldehydes to form benzoxazoles can be catalyzed by a range of catalysts, including samarium triflate in an aqueous medium and a combination of a Brønsted acid and copper iodide. organic-chemistry.orgorganic-chemistry.org The use of a palladium-supported nanocatalyst for the synthesis of 2-phenyl benzoxazole from 2-aminophenol and aldehydes has also been reported. nih.gov These catalytic methods could be adapted for the synthesis of the 5-methyl-1,3-benzoxazole core.

Derivatization Strategies for Structural Modifications of this compound

The structural modification of this compound can be achieved through reactions targeting the benzene ring or the carbothioamide group, allowing for the synthesis of a diverse library of derivatives.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-5-methyl-1,3-benzoxazole-2-carbothioamide and 6-Nitro-5-methyl-1,3-benzoxazole-2-carbothioamide |

| Halogenation | Br₂, FeBr₃ | 4-Bromo-5-methyl-1,3-benzoxazole-2-carbothioamide and 6-Bromo-5-methyl-1,3-benzoxazole-2-carbothioamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-5-methyl-1,3-benzoxazole-2-carbothioamide and 6-Acyl-5-methyl-1,3-benzoxazole-2-carbothioamide |

Modifications of the Carbothioamide Group

The carbothioamide group is a versatile functional group that can undergo various modifications, primarily through N-alkylation and S-alkylation.

N-Alkylation: The nitrogen atom of the carbothioamide can be alkylated using alkyl halides in the presence of a base. beilstein-journals.org This reaction would lead to N-substituted derivatives of this compound. The regioselectivity of the alkylation (mono- vs. di-alkylation) can often be controlled by the reaction conditions and the stoichiometry of the reagents.

S-Alkylation: The sulfur atom of the carbothioamide group is nucleophilic and can be readily alkylated with alkyl halides to form S-alkyl isothioamide derivatives. researchgate.netmdpi.comuobaghdad.edu.iq These intermediates can be further functionalized. For example, the reaction of 2-mercaptobenzoxazole (B50546) with ethyl chloroacetate (B1199739) followed by treatment with hydrazine (B178648) hydrate (B1144303) yields a hydrazide derivative, which can be further reacted to form various Schiff bases. mdpi.com This highlights a common strategy where the 2-mercapto group serves as a handle for further elaboration.

| Reaction Type | Reagent | Product Type |

| N-Alkylation | R-X, Base | N-Alkyl-5-methyl-1,3-benzoxazole-2-carbothioamide |

| S-Alkylation | R'-X | S-Alkyl-5-methyl-1,3-benzoxazole-2-isothioamide |

Hybridization with Other Heterocyclic Scaffolds

The strategic fusion of the 5-methyl-1,3-benzoxazole core with other heterocyclic systems through its 2-carbothioamide functional group represents a significant area of synthetic exploration. This molecular hybridization aims to create novel scaffolds by covalently linking distinct pharmacophores, thereby generating complex molecules with unique structural features. The carbothioamide moiety serves as a versatile synthetic handle for constructing new rings, particularly five-membered heterocycles like thiazoles and pyrazoles.

Synthesis of Thiazole-Benzoxazole Hybrids

A primary and efficient method for conjugating a thiazole (B1198619) ring to the 5-methyl-1,3-benzoxazole scaffold is the Hantzsch thiazole synthesis. In this reaction, the this compound acts as the thioamide component, which undergoes a cyclocondensation reaction with an α-halocarbonyl compound.

The general mechanism involves the nucleophilic attack of the sulfur atom from the carbothioamide onto the α-carbon of the halo-ketone, followed by an intramolecular cyclization and dehydration to yield the thiazole ring. The reaction is typically carried out by refluxing the reactants in a solvent such as ethanol. This approach allows for the introduction of a wide variety of substituents onto the thiazole ring, depending on the choice of the α-haloketone.

The resulting hybrid molecules possess a 2-(thiazol-2-yl)-5-methyl-1,3-benzoxazole structure. The synthesis of bis-thiazoles linked to other heteroaromatic cores often employs the reaction of a thiosemicarbazone derivative with an α-bromoketone in ethanol, highlighting a common pathway for this type of transformation. nih.gov

| Starting α-Haloketone | Resulting Thiazole Substituents (R¹, R²) | Hybrid Compound Name |

| 2-Bromoacetophenone | R¹=H, R²=Phenyl | 5-Methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzoxazole |

| 2-Bromo-1-(4-chlorophenyl)ethan-1-one | R¹=H, R²=4-Chlorophenyl | 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1,3-benzoxazole |

| 2-Bromo-1-(4-methylphenyl)ethan-1-one | R¹=H, R²=4-Methylphenyl | 5-Methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzoxazole |

| 3-Bromopentan-2,4-dione | R¹=Methyl, R²=Acetyl | 1-[2-(5-Methyl-1,3-benzoxazol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one |

Synthesis of Pyrazole-Benzoxazole Hybrids

The synthesis of pyrazole-benzoxazole hybrids often proceeds through a key intermediate, 2-hydrazinyl-5-methyl-1,3-benzoxazole, which can be prepared from related 2-substituted-5-methyl-1,3-benzoxazoles. While direct cyclization from the 2-carbothioamide is less documented, its conversion to the corresponding hydrazine is a feasible pathway.

A documented methodology involves the reaction of 2-hydrazinyl-5-methyl-1,3-benzoxazole with 3-aminocrotononitrile. amazonaws.com This reaction, conducted in refluxing ethanol with sodium acetate, yields the intermediate compound 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine. amazonaws.com

This pyrazole-amine intermediate is a valuable platform for further hybridization. It can undergo condensation reactions with a variety of substituted aldehydes to form Schiff base derivatives. amazonaws.com This subsequent transformation is typically performed under solvent-free conditions at room temperature by grinding the pyrazole-amine and the aldehyde with p-toluenesulfonic acid as a catalyst. amazonaws.com This method provides a straightforward route to a diverse library of complex benzoxazole-pyrazole hybrid molecules.

| Aldehyde Reactant | Resulting Hybrid Compound Name |

| Benzaldehyde | (E)-N-Benzylidene-3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine |

| 4-Chlorobenzaldehyde | (E)-N-(4-Chlorobenzylidene)-3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine |

| 4-Methoxybenzaldehyde | (E)-N-(4-Methoxybenzylidene)-3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine |

| 4-Nitrobenzaldehyde | (E)-3-Methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-N-(4-nitrobenzylidene)-1H-pyrazol-5-amine |

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

Following a comprehensive search of scientific databases and literature for experimental data on the chemical compound this compound, it has been determined that specific spectroscopic and structural elucidation data are not publicly available at this time. Targeted searches for nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, crucial for the detailed analysis requested, did not yield any specific results for this particular molecule.

The required information for a detailed discussion, as outlined in the requested article structure, includes ¹H NMR, ¹³C NMR, two-dimensional NMR techniques, high-resolution mass spectrometry (HRMS), and electrospray ionization mass spectrometry (ESI-MS). This information is foundational for confirming the chemical structure, determining the molecular weight, and analyzing the fragmentation patterns of a compound.

While data exists for structurally related compounds such as benzoxazole derivatives, benzimidazoles, and the corresponding 5-methyl-1,3-benzoxazole-2-carboxamide, the strict requirement to focus solely on this compound prevents the use of analogous data. The synthesis and subsequent detailed spectral characterization of this specific carbothioamide derivative have not been reported in the searched literature.

Consequently, the generation of an article with the specified sections on advanced spectroscopic and structural elucidation for this compound is not possible until such experimental data becomes available in the public domain.

Advanced Spectroscopic and Structural Elucidation of 5 Methyl 1,3 Benzoxazole 2 Carbothioamide and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is an indispensable tool for the identification of functional groups within a molecule. By analyzing the absorption of infrared radiation, specific vibrational modes corresponding to different bonds and functional moieties can be identified, providing a molecular fingerprint.

The FT-IR spectrum of 5-Methyl-1,3-benzoxazole-2-carbothioamide is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key functional groups. The predicted vibrational frequencies are based on the analysis of related benzoxazole (B165842) and thioamide structures.

The primary vibrational modes anticipated for this compound include the N-H stretching of the thioamide group, typically observed in the range of 3400-3100 cm⁻¹. The aromatic C-H stretching vibrations of the benzoxazole ring system are expected to appear around 3100-3000 cm⁻¹.

A crucial band for the identification of the carbothioamide group is the C=S stretching vibration. This bond typically gives rise to a moderate to weak absorption in the region of 1250-1020 cm⁻¹. The C=N stretching of the benzoxazole ring is expected to be observed around 1650-1550 cm⁻¹. Furthermore, the C-N stretching vibrations of the thioamide and the benzoxazole ring will likely appear in the 1400-1200 cm⁻¹ region.

The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds are anticipated in the regions of 1300-1000 cm⁻¹ and 900-675 cm⁻¹, respectively. The presence of the methyl group at the 5-position would be confirmed by its characteristic symmetric and asymmetric stretching and bending vibrations.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Thioamide | N-H Stretch | 3400-3100 |

| Aromatic Ring | C-H Stretch | 3100-3000 |

| Benzoxazole Ring | C=N Stretch | 1650-1550 |

| Thioamide/Benzoxazole | C-N Stretch | 1400-1200 |

| Thioamide | C=S Stretch | 1250-1020 |

| Aromatic Ring | C-H In-plane Bend | 1300-1000 |

| Aromatic Ring | C-H Out-of-plane Bend | 900-675 |

X-ray Single Crystal Diffraction for Solid-State Structural Determination

Due to the absence of a published crystal structure for this compound, the following analysis is based on the crystallographic data of a closely related compound, methyl 1,3-benzoxazole-2-carboxylate. nih.govresearchgate.net This analog provides valuable insights into the expected solid-state conformation and intermolecular interactions of the target molecule's benzoxazole core.

The crystal structure of methyl 1,3-benzoxazole-2-carboxylate reveals a nearly planar benzoxazole ring system. nih.govresearchgate.net The bond lengths and angles are within the expected ranges for such heterocyclic systems. For instance, the N1—C1 bond is significantly shorter than other bonds in the oxazole (B20620) ring, indicating a double bond character. nih.gov A similar planarity and bond characteristics are anticipated for the benzoxazole moiety in this compound. The carbothioamide group at the 2-position is expected to influence the electronic distribution and geometry of the adjacent bonds.

Table 2: Selected Bond Lengths and Angles for the Benzoxazole Core (based on methyl 1,3-benzoxazole-2-carboxylate) nih.govresearchgate.net

| Bond | Length (Å) | Angle | Degree (°) |

| N1—C1 | 1.293 (2) | C2—N1—C1 | ~105 |

| C1—O2 | >1.36 | N1—C1—O2 | ~115 |

| O2—C7 | >1.36 | C1—O2—C7 | ~105 |

Data is for a related compound and serves as an estimation.

In the solid state, molecules of this compound are expected to engage in various intermolecular interactions that dictate the crystal packing. The thioamide group, with its N-H donor and C=S acceptor sites, is a prime candidate for forming strong hydrogen bonds. These interactions would likely play a significant role in stabilizing the crystal lattice.

The conformation of this compound in the solid state will be largely determined by the minimization of steric hindrance and the maximization of favorable intermolecular interactions. The molecule is expected to be largely planar, particularly the benzoxazole ring. nih.gov The orientation of the carbothioamide group relative to the benzoxazole ring will be a key conformational feature. Rotation around the C2-C(S) bond may be possible, but a conformation that allows for optimal hydrogen bonding and π-π stacking is likely to be favored in the crystalline state. The planarity of the molecule is a critical factor, as seen in related structures where the molecule is almost planar. nih.govresearchgate.net

Computational and Theoretical Investigations of 5 Methyl 1,3 Benzoxazole 2 Carbothioamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to exploring the molecular properties of 5-Methyl-1,3-benzoxazole-2-carbothioamide from first principles. These methods model the electronic structure and geometry of the molecule, providing a detailed understanding of its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For benzoxazole (B165842) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311++G**, are employed to predict various molecular properties. researchgate.netresearchgate.netnih.gov

Geometric Optimization: The first step in DFT analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process determines key structural parameters. Studies on related benzoxazole structures show that the benzoxazole ring system is largely planar. nih.govresearchgate.net For this compound, optimization would define the precise bond lengths, bond angles, and dihedral angles, particularly the orientation of the carbothioamide group relative to the benzoxazole core.

Vibrational Frequencies: Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of the molecule. By calculating the vibrational frequencies, researchers can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and wagging of functional groups. esisresearch.orgnih.gov For instance, in related 5-methyl benzoxazole compounds, asymmetric and symmetric stretching modes for the methyl (CH₃) group are well-defined. researchgate.net These theoretical assignments are crucial for interpreting experimental spectroscopic data and confirming the molecular structure. esisresearch.orgnih.gov

Electronic Structure: DFT calculations provide a detailed map of the electron distribution within the molecule, helping to understand its electronic properties. Analysis of the electronic structure reveals how charge is distributed across the benzoxazole ring and the carbothioamide substituent, which is essential for understanding the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

HOMO-LUMO Energy Gap: The HOMO is the orbital with the highest energy that contains electrons, representing the ability to donate an electron. irjweb.com The LUMO is the orbital with the lowest energy that is empty, representing the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. irjweb.comsemanticscholar.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable. semanticscholar.org DFT studies on various benzoxazole derivatives have calculated these energy gaps to assess their reactivity profiles. researchgate.netsemanticscholar.org For example, the calculated HOMO-LUMO gap for one biologically active benzoxazole derivative was found to be 3.80 eV, indicating significant chemical reactivity. semanticscholar.org

Table 1: Representative Frontier Molecular Orbital Energies from DFT Studies on Benzoxazole Derivatives Note: These values are for illustrative purposes based on studies of related benzoxazole compounds and may differ for this compound.

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE in eV) | Source |

| Benzoxazole Derivative 1 | -6.29 | -2.02 | 4.27 | semanticscholar.org |

| Benzoxazole Derivative 2 | -5.99 | -2.19 | 3.80 | semanticscholar.org |

| Benzoxazole Derivative 3 | -6.45 | -2.30 | 4.15 | semanticscholar.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. nih.govresearchgate.net It helps in identifying the regions that are rich or deficient in electrons, which are crucial for predicting how a molecule will interact with other molecules, particularly in biological systems. nih.gov

The MEP map displays different potential values in different colors. Typically:

Red: Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack. nih.gov

Blue: Indicates regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. nih.gov

Green: Represents regions of neutral or zero potential. nih.gov

For this compound, the MEP map would likely show negative potential (red) around the nitrogen and oxygen atoms of the benzoxazole ring and the sulfur atom of the carbothioamide group, identifying them as potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the amine group would exhibit positive potential (blue), marking them as nucleophilic sites.

Molecular Docking Simulations for Ligand-Target Interactions (Non-Clinical Contexts)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.govesisresearch.org It is widely used to understand the structural basis of ligand-target interactions and to predict binding affinities.

In a non-clinical context, molecular docking can be used to explore the potential of this compound to interact with various biological macromolecules. Benzoxazole derivatives have been studied for their interactions with targets like DNA gyrase B, an essential bacterial enzyme, and various enzymes involved in cell signaling. nih.govesisresearch.org

The simulation calculates a docking score, often expressed in kcal/mol, which estimates the binding free energy. A more negative score typically indicates a stronger and more stable interaction between the ligand and the target. Docking studies on benzoxazole-thiadiazole hybrids against the 14-α demethylase enzyme in Candida species, for instance, have shown docking energies ranging from -9.4 to -10.9 kcal/mol, suggesting strong binding potential. nih.gov

Table 2: Example of Molecular Docking Results for Benzoxazole Derivatives Against Biological Targets Note: These results are from studies on related compounds and serve to illustrate the type of data obtained from docking simulations.

| Target Protein | Ligand Class | Binding Affinity (kcal/mol) | Key Interacting Residues | Source |

| DNA Gyrase B | Benzoxazole derivative | Not specified | Leu35, Val43, Lys63, Asp191 | nih.gov |

| Candida 14-α demethylase | Benzimidazole-thiadiazole hybrid | -10.928 | Met508 | nih.gov |

| Tubulin | Benzoxazole-triazole derivative | -8.2 | Arg96 | semanticscholar.org |

Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions that stabilize the ligand in the binding site of the macromolecule. nih.gov These interactions can include:

Hydrogen Bonds: Crucial for specificity and stability, often involving heteroatoms like oxygen, nitrogen, and sulfur.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the target.

Van der Waals Forces: General attractive or repulsive forces between molecules.

Pi-Pi Stacking or Arene-Cation Interactions: Involving aromatic rings.

For example, in a docking study of benzoxazole derivatives with DNA gyrase B, key amino acid residues such as Leu35, Val43, Lys63, and Asp191 were identified as being crucial for stabilizing the inhibitor in the binding pocket. nih.gov Similarly, studies on other related heterocyclic compounds have identified specific hydrogen bonds and arene-cation interactions with residues like Met508 and Arg96 in their respective targets. nih.govsemanticscholar.org Understanding these specific interactions is fundamental to explaining the molecule's potential biological activity at a molecular level.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can elucidate the stability of a ligand-protein complex and the conformational dynamics that occur upon binding.

Analysis of Ligand-Protein Complex Stability and Conformational Dynamics

For a given ligand such as this compound, MD simulations would be employed to understand its interaction with a specific protein target. The stability of the resulting complex is a key indicator of the ligand's potential as an inhibitor or modulator of the protein's function. The simulation tracks the trajectory of the complex over a set period, often on the nanosecond scale, allowing for the analysis of various parameters.

Key metrics for assessing stability include the root-mean-square deviation (RMSD) of the protein backbone and the ligand, which indicates how much the complex deviates from its initial docked pose. A stable complex will typically show a low and converging RMSD value over the simulation time. Furthermore, analysis of the root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are most affected by the ligand's binding.

Conformational dynamics studies reveal how the ligand and protein adapt to each other. This can involve changes in the ligand's orientation within the binding pocket and subtle shifts in the protein's structure. These dynamic interactions are often crucial for the biological activity of the compound.

Free Binding Energy Calculations (e.g., MM/PBSA, MM/GBSA)

Calculating the binding free energy provides a quantitative measure of the affinity between a ligand and its target protein. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods for estimating this value from MD simulation trajectories. nih.govelsevierpure.com These methods are computationally less expensive than more rigorous techniques like free energy perturbation.

The binding free energy is calculated by considering the molecular mechanics energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy. The general equation is as follows:

ΔG_binding = G_complex - (G_receptor + G_ligand)

Where each G term is calculated as:

G_x = E_MM + G_solvation

And G_solvation is further divided into polar and nonpolar contributions.

Quantitative Structure-Activity Relationship (QSAR) Modeling (In Silico)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Predictive Models for Biological Activity based on Structural Descriptors

To develop a QSAR model for a series of benzoxazole derivatives, including this compound, a dataset of compounds with known biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors (e.g., molecular shape, electronic properties).

Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. nih.govchemijournal.com

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is another important in silico technique used in drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological effect.

For a series of active benzoxazole derivatives, a pharmacophore model can be generated by aligning the molecules and identifying the common features responsible for their activity. This model serves as a 3D query to search for new compounds in chemical databases that possess the desired pharmacophoric features. This ligand-based approach is particularly useful when the three-dimensional structure of the biological target is unknown. The resulting hits can then be further evaluated using other computational methods like molecular docking and MD simulations.

Biological Activity Profiling and Mechanistic Elucidation in Vitro and Non Clinical in Vivo

Investigation of Antimicrobial Efficacy in In Vitro and Non-Human In Vivo Models

The benzoxazole (B165842) nucleus is a prominent feature in many compounds demonstrating a wide spectrum of antimicrobial activities. researchgate.netnih.govmdpi.com The introduction of a carbothioamide moiety at the 2-position and a methyl group at the 5-position of the benzoxazole ring is anticipated to modulate this biological activity.

For instance, a series of 3-[(5-methyl-1,3-benzoxazol-2-yl)amino]-2-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones were synthesized and evaluated for their in vitro antibacterial activity. asianpubs.org Several of these compounds, which share the 5-methyl-1,3-benzoxazole core, displayed significant potency against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. asianpubs.org

The antibacterial efficacy of benzoxazole derivatives is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. The following table summarizes the MIC values for some representative benzoxazole derivatives against common bacterial strains, illustrating the potential of this chemical class.

| Compound | S. aureus (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | E. faecalis (μg/mL) |

|---|---|---|---|---|

| 2-[(2-phenylethyl) sulfanyl]-1, 3-benzoxazole ZS6 | 7.81 | - | - | - |

| Benzoxazole Derivative 2b | 0.098 - 0.78 | 0.098 - 0.78 | 0.098 - 0.78 | - |

| 3-[(5-methyl-1,3-benzoxazol-2-yl)amino]-2-(4-chlorophenyl)-2,3-dihydro-4H-1,3-benzothiazin-4-one (6c) | - | - | - | - |

It is important to note that the substitution pattern on the benzoxazole ring significantly influences the antibacterial potency. nuph.edu.ua

In addition to their antibacterial properties, benzoxazole derivatives have been investigated for their efficacy against various fungal pathogens. mdpi.comresearchgate.net Species such as Candida albicans and Aspergillus niger are common targets in these studies due to their clinical relevance.

A study on 3-[(5-methyl-1,3-benzoxazol-2-yl)amino]-2-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones also reported their in vitro antifungal activity against a panel of fungal strains including C. albicans and A. niger. asianpubs.org Certain derivatives within this series demonstrated potent antifungal effects. asianpubs.org Another study highlighted a benzoxazole derivative, S-1,3-benzoxazol-2-yl O-(isobutyl) carbonothioate (B8497899) ZS1, which exhibited antifungal activity higher than the standard drug miconazole. researchgate.net

The antifungal activity of selected benzoxazole derivatives is presented in the table below, showcasing their potential in combating fungal infections.

| Compound | Candida albicans (μg/mL) | Aspergillus niger (μg/mL) |

|---|---|---|

| S-1,3-benzoxazol-2-yl O-(isobutyl) carbonothioate ZS1 | Potent Activity | - |

| 3-[(5-methyl-1,3-benzoxazol-2-yl)amino]-2-(4-chlorophenyl)-2,3-dihydro-4H-1,3-benzothiazin-4-one (6c) | - | - |

The presence of the thioamide group in 5-Methyl-1,3-benzoxazole-2-carbothioamide might contribute to its antifungal properties, as thioamide-containing compounds have been noted for their activity against fungal species. researchgate.net

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has spurred the search for novel antitubercular agents. Benzoxazole derivatives have emerged as a promising class of compounds in this therapeutic area. cuestionesdefisioterapia.comresearchgate.netnih.gov

While direct antitubercular data for this compound is scarce, related structures have shown significant promise. For instance, certain benzoxazole derivatives have demonstrated potent activity against the H37Rv strain of M. tuberculosis. cuestionesdefisioterapia.commsptm.org A study on newly synthesized benzoxazole derivatives reported potent anti-tubercular activity against M. tuberculosis (H-37RV) at concentrations of 50 and 100 µg/ml for specific compounds. mdpi.com

The table below provides an overview of the antitubercular activity of some benzoxazole derivatives.

| Compound | Mycobacterium tuberculosis H37Rv (μg/mL) |

|---|---|

| Benzoxazole Derivative G8 | 50 |

| Benzoxazole Derivative G9 | 50 |

The thioamide functional group is of particular interest in the context of antitubercular drug design, suggesting that this compound warrants further investigation in this area.

The antimicrobial mechanisms of benzoxazole derivatives are multifaceted and can vary depending on the specific substitutions on the heterocyclic ring. nih.gov For thioamide-containing compounds, a well-documented mechanism of action, particularly against M. tuberculosis, involves the inhibition of the enoyl-acyl carrier protein reductase (InhA). nih.gov This enzyme is a crucial component of the mycobacterial fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. nih.gov It is believed that thioamide drugs are activated by a monooxygenase, EthA, to form a covalent adduct with NAD, which then tightly binds to and inhibits InhA. nih.gov

Other proposed mechanisms for antimicrobial action of heterocyclic compounds include:

Cell Membrane Disruption: Some compounds can interfere with the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death. msptm.org

Enzyme Inhibition: Besides InhA, other essential microbial enzymes can be targeted. For example, DNA gyrase, an enzyme critical for DNA replication, has been suggested as a target for some benzoxazole derivatives. nih.gov

Protein Synthesis Interference: Disruption of protein synthesis is another common antimicrobial mechanism. This can occur through various means, including inhibition of ribosomal function.

The specific mechanism of action for this compound would likely involve one or more of these pathways, with the thioamide group strongly suggesting a potential role in inhibiting mycolic acid synthesis in susceptible mycobacteria.

Exploration of Antiproliferative Effects and Molecular Mechanisms in Cell Lines

The benzoxazole scaffold is not only a source of antimicrobial agents but has also been extensively explored for its anticancer properties. researchgate.netpharmacophorejournal.com Numerous studies have demonstrated the cytotoxic effects of benzoxazole derivatives against a range of human cancer cell lines.

While specific cytotoxic data for this compound against colorectal, breast, lung, and prostate cancer cell lines is not available in the reviewed literature, the broader family of benzoxazole derivatives has shown significant promise.

Colorectal Carcinoma: A novel thiosemicarbazone derivative demonstrated potent inhibitory effects on HT-29 colorectal cancer cells with an IC50 value of 6.7 µM. nih.gov Benzoxazole-based PPARα/γ antagonists have also shown high potency in HT-29 and HCT116 colorectal cancer cell lines. nih.gov

Breast Cancer: Numerous benzoxazole derivatives have been synthesized and evaluated for their anti-breast cancer activity. For instance, certain new benzoxazole derivatives displayed remarkable cytotoxic activities against MDA-MB-231 and MCF-7 breast cancer cell lines, with IC50 values in the low micromolar range. nih.govoncotarget.comnih.gov

Lung Cancer: Studies on newly synthesized benzoxazole derivatives have reported potential anticancer activity against human A-549 lung carcinoma cells. researchgate.netnih.gov Some compounds in a series of bis(thiosemicarbazone) derivatives were found to be potent anticancer agents against the A549 cell line, with IC50 values as low as 11.67 µg/mL. researchgate.net

Prostate Cancer: The cytotoxic effects of novel compounds are often tested against prostate cancer cell lines such as PC-3. For example, peptide esters of Galantamine have been shown to have cytotoxic effects on the PC3 cell line. pharmacophorejournal.com While direct data on this compound is lacking, the general anticancer potential of related heterocyclic structures suggests this is a valid area for future research. mdpi.comnih.gov

The following table presents a selection of IC50 values for various benzoxazole and related heterocyclic derivatives against different cancer cell lines, illustrating the antiproliferative potential of this class of compounds.

| Compound Class | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| Thiosemicarbazone Derivative C4 | HT-29 | Colorectal Carcinoma | 6.7 |

| Benzoxazole Derivative 11 | MDA-MB-231 | Breast Cancer | 5.63 |

| Benzoxazole Derivative 12 | MCF-7 | Breast Cancer | 6.05 |

| Bis(thiosemicarbazone) Derivative 10 | A549 | Lung Cancer | 11.67 (µg/mL) |

| Peptide Ester of Galantamine (GAL-LEU) | PC3 | Prostate Cancer | 30.8 |

Inhibition of Key Enzymes Involved in Cell Proliferation (e.g., Topoisomerases)

DNA topoisomerases are vital enzymes that regulate the topological state of DNA, making them critical for DNA replication, transcription, and repair. researchgate.net Their essential role in cell division has positioned them as key targets for anticancer drug development. Several benzoxazole derivatives have demonstrated the ability to inhibit these enzymes.

Studies have shown that certain 2-substituted benzoxazoles can inhibit both human topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). researchgate.net For instance, in a study of 21 benzoxazole derivatives, specific compounds were identified as inhibitors of these enzymes. researchgate.net Notably, 2-(4'-bromophenyl)-6-nitrobenzoxazole emerged as a potent Topo II inhibitor with an IC50 value of 71 µM, while 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was the most effective Topo I inhibitor with an IC50 value of 104 µM. researchgate.net The structural features of these molecules, such as the presence of bulky groups at specific positions, were found to influence their inhibitory activity against both topoisomerases. researchgate.net

Furthermore, research on benzoxanthone derivatives, which share a core structural similarity, has also revealed dual inhibitory activities against both topoisomerase I and II. nih.gov One such compound effectively blocked topoisomerase II function at a level nearly threefold greater than the established drug etoposide (B1684455) at a 20 microM concentration. nih.gov This highlights the potential of the broader benzoxazole and related heterocyclic scaffolds in targeting these essential enzymes for cancer therapy. The inhibition of topoisomerases by these compounds disrupts DNA replication and repair processes in rapidly dividing cancer cells, ultimately leading to cell death. researchgate.netnih.gov

Induction of Apoptosis Pathways (e.g., via Reactive Oxygen Species Generation)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its induction is a key strategy in cancer treatment. mdpi.com Benzoxazole derivatives have been shown to trigger apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS).

ROS are chemically reactive molecules containing oxygen that can induce cellular damage and trigger apoptotic pathways. nih.gov Studies have demonstrated that certain benzoxazole derivatives can elevate intracellular ROS levels, leading to apoptosis. nih.gov For example, a novel benzoxazole derivative, compound 12l, was found to induce apoptosis in HepG2 cancer cells by 35.13%. researchgate.net This was accompanied by a significant increase in the levels of pro-apoptotic proteins like caspase-3 (2.98-fold) and BAX (3.40-fold), and a decrease in the anti-apoptotic protein Bcl-2 (2.12-fold). researchgate.net

Another related compound, 14b, also demonstrated the ability to induce apoptosis, arresting HepG2 cell growth at the Pre-G1 phase and increasing the apoptotic cell population by 16.52% compared to control cells. semanticscholar.org This effect was supported by a 4.8-fold increase in caspase-3 levels. semanticscholar.org The generation of ROS is often a downstream effect of cellular stress induced by these compounds, which in turn activates the caspase cascade, a family of proteases that execute the apoptotic process. mdpi.com This mechanism underscores the potential of benzoxazole derivatives to selectively eliminate cancer cells by exploiting their vulnerability to oxidative stress.

Interference with Cell Signaling Pathways (e.g., NF-κB, Akt)

Cell signaling pathways play a critical role in regulating cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and Akt (also known as protein kinase B) pathways are two such critical signaling cascades that are often constitutively active in cancer cells, promoting their survival and proliferation.

While direct evidence for this compound's interference with NF-κB and Akt pathways is still emerging, the broader class of benzoxazole derivatives has been implicated in modulating various signaling cascades. For instance, the inhibition of kinases like VEGFR2 by benzoxazole derivatives indirectly affects downstream pathways, including the Akt pathway, which is crucial for cell survival and proliferation. nih.gov

Furthermore, the induction of apoptosis by these compounds is often linked to the modulation of signaling pathways that control cell fate. The observed increase in pro-apoptotic proteins and decrease in anti-apoptotic proteins suggest an interference with signaling cascades that regulate the balance between cell survival and death. researchgate.net The Akt pathway is a key regulator of this balance, and its inhibition would favor apoptosis. Further research is needed to specifically elucidate the direct effects of this compound on the NF-κB and Akt signaling pathways to fully understand its anticancer potential.

Enzyme Inhibition Studies (Non-Clinical)

The biological activity of this compound and its analogs extends to the inhibition of a wide array of enzymes, both microbial and mammalian. These inhibitory activities are central to their potential therapeutic applications, ranging from antimicrobial to anticancer and anti-inflammatory effects.

Inhibition of Microbial Enzymes (e.g., DNA Gyrase, Penicillin-Binding Proteins)

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Benzoxazole derivatives have emerged as promising candidates due to their ability to target essential bacterial enzymes.

DNA Gyrase: This enzyme, a type II topoisomerase found in bacteria but not in higher eukaryotes, is a well-established target for antibacterial drugs. researchgate.net It is crucial for maintaining the correct topology of DNA during replication and transcription. nih.gov Several studies have demonstrated that benzoxazole derivatives can effectively inhibit DNA gyrase. researchgate.netesisresearch.org Molecular docking studies have further elucidated that these compounds can bind to the ATP-binding site of the GyrB subunit of DNA gyrase, thereby inhibiting its function. nih.gov This inhibition disrupts essential cellular processes in bacteria, leading to cell death. brc.hu

Penicillin-Binding Proteins (PBPs): PBPs are a group of enzymes involved in the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. mdpi.com The inhibition of these proteins by β-lactam antibiotics is a cornerstone of antibacterial therapy. nih.gov Novel benzoxazole derivatives have been identified as potential inhibitors of PBP2a, a specific PBP found in Methicillin-resistant Staphylococcus aureus (MRSA) that confers resistance to β-lactam antibiotics. mdpi.comresearchgate.net By targeting PBP2a, these compounds could potentially overcome resistance and provide a new therapeutic option for treating MRSA infections.

Inhibition of Mammalian Enzymes Relevant to Disease Models

Beyond their antimicrobial effects, benzoxazole derivatives have shown inhibitory activity against a range of mammalian enzymes implicated in various diseases.

Monoamine Oxidase-A (MAO-A): MAO-A is an enzyme involved in the metabolism of neurotransmitters like serotonin (B10506) and norepinephrine. nih.gov Its inhibition is a therapeutic strategy for depression and anxiety disorders. nih.gov Studies on 2,1-benzisoxazole derivatives, which are structurally related to benzoxazoles, have demonstrated MAO-A inhibition, with some compounds showing IC50 values in the low micromolar range. nih.gov Similarly, certain 2-methylbenzo[d]oxazole derivatives have also exhibited potent MAO-A inhibition. researchgate.net

Acid Ceramidase: This lysosomal enzyme plays a crucial role in the metabolism of ceramides, which are bioactive lipids involved in cell signaling pathways related to cell death and proliferation. nih.govnih.gov Aberrant acid ceramidase activity has been linked to various cancers and inflammatory diseases. nih.gov Benzoxazolone carboxamides, a class of compounds derived from the benzoxazole scaffold, have been identified as potent, systemically active inhibitors of intracellular acid ceramidase. nih.govresearchgate.net These inhibitors act by covalently binding to the catalytic cysteine residue of the enzyme. nih.gov

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. nih.gov In humans, it is a key virulence factor for bacteria like Helicobacter pylori, contributing to the pathogenesis of gastritis and peptic ulcers. nih.gov Several benzoxazole and related heterocyclic derivatives have been shown to be potent inhibitors of urease. nih.govnih.gov For instance, triazinoindole-bearing benzoxazole analogs exhibited excellent inhibition profiles with IC50 values in the low micromolar to nanomolar range. nih.gov

Cyclooxygenase (COX): COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nano-ntp.com Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects. nih.gov Various benzoxazole derivatives have been synthesized and evaluated for their COX inhibitory activity, with some showing moderate to good COX-2 inhibition. nano-ntp.com

Kinases (VEGFR2, CLK1):

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): This is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Numerous studies have focused on designing and synthesizing benzoxazole derivatives as potent VEGFR-2 inhibitors. researchgate.netsemanticscholar.orgnih.govnih.gov For example, compound 12l, a benzoxazole derivative, displayed a strong VEGFR-2 inhibitory effect with an IC50 value of 97.38 nM. nih.gov Another derivative, compound 8d, showed exceptional VEGFR-2 inhibition with an IC50 value of 0.0554 μM. nih.gov

CLK1 (Cdc2-like kinase 1): CLK1 is a dual-specificity kinase involved in the regulation of pre-mRNA splicing, a process that is often dysregulated in cancer. nih.gov Benzothiophene-2-carboxamides, which are structurally similar to the title compound, have been identified as potent and selective CLK1 inhibitors. nih.govresearchgate.net For instance, compound 10b, a 5-methoxybenzothiophene-2-carboxamide derivative, exhibited a cell-free IC50 of 12.7 nM against CLK1. nih.gov

The following table summarizes the inhibitory activities of various benzoxazole and related derivatives against the aforementioned mammalian enzymes.

| Enzyme | Derivative Class | Key Findings |

| MAO-A | 2,1-Benzisoxazole | IC50 values in the low micromolar range. nih.gov |

| Acid Ceramidase | Benzoxazolone Carboxamide | Potent, covalent inhibitors. nih.gov |

| Urease | Triazinoindole-benzoxazole | IC50 values from 0.20 to 36.20 μM. nih.gov |

| COX-2 | Benzoxazole | Moderate to good selective inhibition. nano-ntp.com |

| VEGFR2 | Benzoxazole | Potent inhibition with IC50 values in the nanomolar to low micromolar range. nih.govnih.gov |

| CLK1 | Benzothiophene-2-carboxamide | Potent and selective inhibition with IC50 in the nanomolar range. nih.gov |

Modulatory Effects on Receptor Activity (e.g., P2X Receptors)

While the primary focus of research on this compound and its analogs has been on enzyme inhibition, there is emerging evidence suggesting their potential to modulate the activity of cell surface receptors. P2X receptors are a family of ligand-gated ion channels that are activated by extracellular adenosine (B11128) triphosphate (ATP). They are involved in a wide range of physiological processes, including neurotransmission, inflammation, and pain perception.

Although specific studies on the direct interaction of this compound with P2X receptors are limited, the structural features of benzoxazoles make them plausible candidates for interacting with various receptor binding sites. The planar, aromatic nature of the benzoxazole ring system, coupled with the potential for various substitutions, allows for diverse molecular interactions. Further investigation is warranted to explore the modulatory effects of this class of compounds on P2X receptors and other receptor families to broaden their potential therapeutic applications.

Investigation of Other Biological Activities in Research Models (Non-Clinical)

While direct experimental data for this compound is limited in publicly accessible literature, research on structurally similar compounds provides insights into its potential biological activities. The following sections detail the antioxidant and anti-inflammatory potential of closely related benzoxazole and carbothioamide derivatives, offering a predictive profile for the title compound.

The antioxidant capacity of chemical compounds is frequently evaluated through their ability to scavenge free radicals and chelate pro-oxidant metal ions. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method to assess the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.

Research on a series of N-(Benzoxazol-2-yl)-2-(2-oxoindolin-3-ylidine) hydrazine (B178648) carbothioamides, which share the core benzoxazole and carbothioamide moieties with the title compound, has demonstrated notable antioxidant activity. In particular, a compound bearing a methyl group at the 5-position of the benzoxazole ring (a close structural analog) exhibited significant DPPH radical scavenging potential. The IC50 values, representing the concentration required to scavenge 50% of the DPPH radicals, for the most active compounds in this series were found to be in the range of 30.71 µM to 89.34 µM. Specifically, the analog with a 5-methyl substitution on the benzoxazole ring was highlighted as one of the more active compounds in the series.

Information regarding the ferrous ion-chelating activity of this compound is not currently available in the reviewed literature. This assay is important as ferrous ions (Fe²⁺) can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. The ability of a compound to chelate these ions can be a significant mechanism of antioxidant action. While some carbothioamide derivatives have been investigated for their metal-chelating properties, specific data for benzoxazole-2-carbothioamides is scarce.

Table 1: DPPH Radical Scavenging Activity of Structurally Related N-(Benzoxazol-2-yl)-2-(2-oxoindolin-3-ylidine) hydrazine carbothioamides

| Compound Analog | Substitution (R) | Antioxidant Activity (DPPH Scavenging) | IC50 Range (µM) |

| Va | 5-H | Active | 30.71 - 89.34 |

| Ve | 5-CH₃ | More Active | 30.71 - 89.34 |

| Vd | 5-Br | Moderate | Not specified |

| Vg | 7-CH₃ | Poor | Not specified |

| Vb | 5-Cl | Poor | Not specified |

| Vc | 5-NO₂ | Poor | Not specified |

| Vf | 7-Cl | Poor | Not specified |

Note: The data presented is for structurally related compounds and not for this compound itself.

The anti-inflammatory potential of compounds can be mediated through various molecular targets. Prostaglandin E₂ (PGE₂) is a key mediator of inflammation, and its synthesis is a common target for anti-inflammatory drugs. Myeloid Differentiation Protein 2 (MD2) is an accessory protein to Toll-like receptor 4 (TLR4) and is essential for the inflammatory response triggered by lipopolysaccharide (LPS).

While direct studies on the effect of this compound on PGE₂ synthesis have not been reported, research on related heterocyclic systems provides some context. For instance, N-acylated and N-alkylated 2-aminobenzothiazoles, which are structurally analogous to benzoxazoles, have been shown to suppress the cytokine-stimulated generation of PGE₂ in rat mesangial cells. This suggests that the broader benzazole scaffold may have the potential to interfere with the pathways leading to PGE₂ production.

More directly relevant is the investigation of benzoxazole derivatives as inhibitors of MD2. A study focused on the synthesis and anti-inflammatory activity of a series of benzoxazolone derivatives identified compounds that could inhibit the production of the pro-inflammatory cytokine IL-6, which is downstream of the TLR4/MD2 signaling pathway. The most active compound in that series, a benzoxazolone derivative designated as 3g, demonstrated an IC50 value of 5.09 ± 0.88 μM against IL-6 production. Further biophysical assays confirmed that this compound directly binds to the MD2 protein. This finding is significant as it establishes the benzoxazole core as a viable scaffold for the development of MD2 inhibitors. Although this data is not for this compound, it strongly suggests a plausible anti-inflammatory mechanism for this class of compounds.

Table 2: Anti-inflammatory Activity of a Structurally Related Benzoxazolone Derivative against IL-6 Production

| Compound Analog | Molecular Target | Assay | IC50 (µM) |

| 3g (Benzoxazolone derivative) | MD2 | IL-6 Inhibition | 5.09 ± 0.88 |

Note: The data presented is for a structurally related benzoxazolone derivative and not for this compound itself.

Structure Activity Relationship Sar Studies and Ligand Design Principles

Correlating Structural Features with Biological Activities

The biological profile of benzoxazole (B165842) derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring system. For 5-Methyl-1,3-benzoxazole-2-carbothioamide, the key structural features include the benzoxazole core, the methyl group at the C-5 position, and the carbothioamide group at the C-2 position.

Research has consistently shown that substituents at both the 2 and 5-positions of the benzoxazole ring are critical for determining the biological activity of these compounds. nih.gov The presence of a methyl group at the C-5 position, as in the titular compound, is expected to modulate its physicochemical properties, such as lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Table 1: Impact of C-5 Substitution on Benzoxazole Activity (Illustrative)

| Compound/Analog Class | C-5 Substituent | Observed Biological Effect | Reference |

|---|---|---|---|

| Benzoxazole Derivatives | Methyl | Expected to increase lipophilicity and potentially enhance binding to hydrophobic pockets. | General medicinal chemistry principles |

| 3-(2-benzoxazol-5-yl)alanine Derivatives | Amino acid moiety | Serves as a core component for generating a library of compounds with antimicrobial and anticancer activities. | nih.gov |

The carbothioamide (-CSNH2) group at the C-2 position is a significant feature of this compound. This functional group is known to be a versatile pharmacophore in medicinal chemistry, capable of participating in various non-covalent interactions, including hydrogen bonding, and can also act as a metal chelator. The sulfur atom of the carbothioamide is a soft base, which can interact favorably with soft acid centers in biological systems.

Studies on other heterocyclic scaffolds have demonstrated that the carbothioamide moiety is crucial for a range of biological activities, including antimicrobial and antioxidant effects. researchgate.net For instance, certain hydrazinecarbothioamide derivatives have shown good antimicrobial activities. The hydrogen atoms on the nitrogen of the carbothioamide can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. These interactions are often critical for the binding of the molecule to its biological target.

Substitutions on the carbothioamide nitrogen would create a new series of analogs with potentially different biological profiles. The introduction of various alkyl or aryl groups could modulate the electronic properties, steric hindrance, and hydrogen bonding capacity of this functional group, leading to altered potency and selectivity.

Table 2: Role of Carbothioamide Functionality in Heterocyclic Compounds

| Compound Class | Key Functionality | Observed Biological Activities | Reference |

|---|---|---|---|

| 5-(p-(prop-2-ynyloxy)phenyl)-3-aryl-4,5-dihydropyrazole-1-carbothioamides | Carbothioamide | Good DPPH scavenging (antioxidant) activity. | researchgate.net |

| 3-hydrazinecarbothioamide-N-benzylindol derivatives | Hydrazinecarbothioamide | Good anti-microbial activities. | |

| Carbazole (B46965) hydrazine-carbothioamide scaffold | Carbothioamide | Potent antioxidant, anticancer, and antimicrobial agents. | nih.gov |

While this compound itself does not possess a linker, the design of more complex analogs often involves the introduction of linker moieties to connect the benzoxazole core to other chemical entities. The nature of the linker—its length, flexibility, and chemical composition—can significantly impact the biological activity.

The terminal substituents themselves are also critical. In the aforementioned example, the ethyl-piperazine moiety is a key feature that contributes to the antimicrobial activity of the compound. nih.gov The choice of terminal groups is often guided by the desire to improve properties such as solubility, cell permeability, and target-specific interactions.

Identification of Key Pharmacophoric Elements for Target Engagement

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert its biological effect. For the this compound scaffold, the key pharmacophoric elements can be inferred from its structure and the SAR of related compounds.

The essential features likely include:

Aromatic/Heterocyclic Core: The benzoxazole ring system provides a rigid scaffold and can participate in π-π stacking and hydrophobic interactions with the target.

Hydrogen Bond Donors/Acceptors: The nitrogen atom in the oxazole (B20620) ring can act as a hydrogen bond acceptor. The NH2 group of the carbothioamide provides two hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor.

Hydrophobic Feature: The methyl group at the C-5 position contributes a hydrophobic region to the molecule, which can be crucial for binding to nonpolar pockets in the target protein.

Pharmacophore modeling studies on other classes of benzoxazole derivatives have been used to identify novel bioactive compounds. nih.gov A similar approach for this compound and its analogs could help in elucidating the precise spatial arrangement of these features required for optimal target engagement and could guide the design of new, more potent molecules.

Strategies for Lead Optimization and Design of Novel Chemical Entities

Lead optimization aims to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, several strategies can be employed for its optimization.

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures (scaffolds) that retain the desired biological activity of a known lead compound but have improved properties, such as better ADME profiles or novel intellectual property positions. dtic.milnih.gov This approach involves replacing the central molecular framework while maintaining the essential pharmacophoric features.

Starting from the this compound scaffold, one could explore bioisosteric replacements for the benzoxazole ring. For example, benzothiazole, benzimidazole (B57391), or indazole could be considered as alternative scaffolds. These replacements would alter the electronic properties and geometry of the core structure while potentially preserving the key interactions with the biological target.

A recent study successfully employed a scaffold hopping approach to discover novel benzoxazole derivatives as inhibitors of Pks13, an essential enzyme in Mycobacterium tuberculosis. nih.gov This demonstrates the utility of this strategy in the context of benzoxazole-based drug discovery. The goal of such an approach would be to identify a new scaffold that maintains the pharmacophoric elements of the original compound while offering advantages in terms of synthetic accessibility, patentability, or pharmacological properties. rsc.org

Table 3: Potential Scaffold Hopping Strategies for this compound

| Original Scaffold | Potential Replacement Scaffolds | Rationale | Reference |

|---|---|---|---|

| 5-Methyl-1,3-benzoxazole | 5-Methyl-1,3-benzothiazole | Bioisosteric replacement of oxygen with sulfur, altering electronic properties while maintaining a similar overall shape. | General medicinal chemistry principles |

| 5-Methyl-1,3-benzoxazole | 6-Methyl-1H-indazole | Alters the heterocyclic ring system, potentially leading to new interactions with the target and improved properties. | dtic.milnih.gov |

| 5-Methyl-1,3-benzoxazole | 5-Methyl-1H-benzimidazole | Introduces an additional hydrogen bond donor and alters the electronic nature of the ring. | General medicinal chemistry principles |

Bioisosteric Replacements

In the realm of medicinal chemistry, bioisosteric replacement is a frequently employed strategy to modulate the physicochemical and pharmacological properties of a lead compound. This approach involves the substitution of a functional group with another that possesses similar steric and electronic characteristics, with the goal of enhancing activity, improving selectivity, reducing toxicity, or optimizing pharmacokinetic profiles. For this compound, the carbothioamide moiety at the 2-position of the benzoxazole ring is a prime candidate for such modifications.

The thiourea (B124793) or carbothioamide group is known to be metabolically labile and can sometimes contribute to toxicity. Therefore, its replacement with more stable and less toxic bioisosteres is a common objective in drug design. Several functional groups have been identified as effective bioisosteres for the thiourea/carbothioamide moiety.

One common bioisosteric replacement for a thiourea group is a cyanoguanidine group. This substitution was famously successful in the development of the H2 receptor antagonist cimetidine (B194882) from its thiourea-containing precursor, metiamide. The cyanoguanidine group maintains the ability to participate in hydrogen bonding interactions, which are often crucial for receptor binding, while exhibiting improved pharmacokinetic and toxicological properties.

Another class of bioisosteres for the carbothioamide group includes various five-membered heterocycles such as 1,2,4-oxadiazoles , 1,3,4-oxadiazoles , and 1,2,4-triazoles . These heterocycles are generally more metabolically stable than the thiourea moiety. They can act as hydrogen bond acceptors and donors, mimicking the interaction patterns of the original group. The choice of heterocycle can influence the electronic properties and conformational flexibility of the molecule.

Furthermore, squaramides and related structures can also serve as bioisosteres for the thiourea group. These moieties present a rigid scaffold with well-defined hydrogen bond donor and acceptor capabilities. The substitution pattern on the squaramide ring can be varied to fine-tune the electronic and steric properties of the molecule.

The following table summarizes potential bioisosteric replacements for the carbothioamide group in this compound, based on established principles of medicinal chemistry.

| Original Moiety | Potential Bioisosteric Replacement | Rationale |

| Carbothioamide (-CSNH2) | Cyanoguanidine | Improved metabolic stability and reduced toxicity while maintaining hydrogen bonding capacity. |

| Carbothioamide (-CSNH2) | 1,2,4-Oxadiazole | Metabolically stable heterocycle that can mimic hydrogen bonding interactions. |

| Carbothioamide (-CSNH2) | 1,3,4-Oxadiazole | Alternative metabolically stable heterocycle with different electronic and geometric properties compared to the 1,2,4-isomer. |

| Carbothioamide (-CSNH2) | 1,2,4-Triazole | Heterocycle capable of acting as both a hydrogen bond donor and acceptor, offering versatile interaction capabilities. |

| Carbothioamide (-CSNH2) | Squaramide | Rigid scaffold with defined hydrogen bonding properties, allowing for precise structural modifications. |

Molecular Hybridization for Multi-Targeted Agents

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. The aim is to develop agents that can interact with multiple biological targets, which can lead to enhanced efficacy, reduced drug resistance, and a more favorable side-effect profile. The 5-Methyl-1,3-benzoxazole scaffold is a versatile building block that has been incorporated into various hybrid molecules to achieve multi-target activity.

One common approach is to hybridize the benzoxazole scaffold with other heterocyclic systems known for their diverse biological activities. For instance, benzimidazole is a privileged scaffold in medicinal chemistry with a wide range of pharmacological properties, including anti-inflammatory and anticancer activities. nih.gov Hybrid molecules incorporating both benzoxazole and benzimidazole rings have been synthesized and evaluated for their potential as multi-target agents. nih.gov The linkage between the two heterocyclic systems can be achieved through various spacers, such as methylene (B1212753) thioethers or acetohydrazide bridges. nih.gov

Another strategy involves the hybridization of the benzoxazole core with moieties known to inhibit specific enzymes. For example, carbazole derivatives have been investigated as topoisomerase inhibitors. rsc.org Hybrid molecules combining the benzoxazole and carbazole scaffolds could potentially exhibit dual activity, targeting different pathways involved in cancer progression.

Furthermore, the incorporation of pharmacophores that target pathways associated with neurodegenerative diseases is an active area of research. For example, pyrazolobenzothiazine-based carbothioamides have been identified as potent inhibitors of monoamine oxidases (MAO), enzymes implicated in Parkinson's disease. nih.gov A hybrid molecule containing the 5-methyl-benzoxazole-2-carbothioamide scaffold and a moiety targeting other neurological pathways could represent a novel therapeutic approach.

The following table presents examples of pharmacophores that could be hybridized with the this compound scaffold to create multi-targeted agents.

| Benzoxazole Scaffold | Hybridization Partner (Pharmacophore) | Rationale for Multi-Target Activity |

| 5-Methyl-1,3-benzoxazole | Benzimidazole | Combining the pharmacological profiles of both heterocycles to target multiple pathways in diseases like cancer or inflammation. nih.govnih.gov |

| 5-Methyl-1,3-benzoxazole | Carbazole | Potential for dual inhibition of different targets in cancer, such as topoisomerases and other signaling proteins. rsc.orgnih.gov |

| 5-Methyl-1,3-benzoxazole | Pyrazolobenzothiazine | Targeting enzymes like monoamine oxidases in conjunction with other neurological targets for the treatment of neurodegenerative diseases. nih.gov |

| 5-Methyl-1,3-benzoxazole | Flavonoid | Combining the potential antioxidant and enzyme inhibitory activities of flavonoids with the benzoxazole scaffold for applications in diseases like Alzheimer's. rsc.org |

Future Research Directions and Potential Applications in Chemical Biology

Development of 5-Methyl-1,3-benzoxazole-2-carbothioamide as a Chemical Probe for Biological Pathways